molecular formula C10H8F4O2 B7999317 3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone

3'-Ethoxy-2,2,2,5'-tetrafluoroacetophenone

Cat. No.: B7999317
M. Wt: 236.16 g/mol
InChI Key: CYTFBDCOWBBVGM-UHFFFAOYSA-N
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Description

3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone is a fluorinated organic compound It is characterized by the presence of both ethoxy and tetrafluoro groups attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3’-ethoxyacetophenone with tetrafluoromethane under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to manage the reactivity of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong bonds with these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,2,2,4’-Tetrafluoroacetophenone
  • 2,2,2-Trifluoroacetophenone
  • 2,2,2,3’-Tetrafluoroacetophenone

Comparison: 3’-Ethoxy-2,2,2,5’-tetrafluoroacetophenone is unique due to the presence of both ethoxy and tetrafluoro groups, which confer distinct chemical properties compared to its analogs. These properties include higher reactivity and specific interactions with biological targets .

Properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-8-4-6(3-7(11)5-8)9(15)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTFBDCOWBBVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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